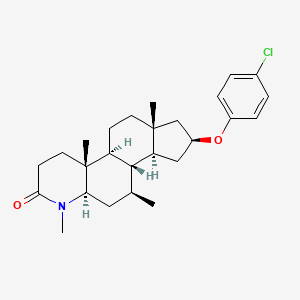

L-751788

Description

Properties

CAS No. |

166174-54-5 |

|---|---|

Molecular Formula |

C26H36ClNO2 |

Molecular Weight |

430.0 g/mol |

IUPAC Name |

(2S,3aS,3bS,4S,5aR,9aR,9bS,11aR)-2-(4-chlorophenoxy)-4,6,9a,11a-tetramethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one |

InChI |

InChI=1S/C26H36ClNO2/c1-16-13-22-26(3,12-10-23(29)28(22)4)20-9-11-25(2)15-19(14-21(25)24(16)20)30-18-7-5-17(27)6-8-18/h5-8,16,19-22,24H,9-15H2,1-4H3/t16-,19-,20-,21-,22+,24+,25+,26+/m0/s1 |

InChI Key |

UTVZMYJIIKQMGU-DHWOETJDSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@](CCC(=O)N2C)([C@@H]3[C@@H]1[C@@H]4C[C@@H](C[C@]4(CC3)C)OC5=CC=C(C=C5)Cl)C |

Canonical SMILES |

CC1CC2C(CCC(=O)N2C)(C3C1C4CC(CC4(CC3)C)OC5=CC=C(C=C5)Cl)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

16-((4-chlorophenyl)oxy)-4,7-dimethyl-4-azaandronstan-3-one L 751,788 L 751788 L-751,788 L-751788 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: Acetylsalicylic Acid (Aspirin)

Introduction

Acetylsalicylic acid, commonly known as aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with a rich history of therapeutic use for its analgesic, antipyretic, anti-inflammatory, and antithrombotic effects.[1][2] Its widespread clinical application is a direct consequence of its well-defined mechanism of action, which primarily involves the inhibition of the cyclooxygenase (COX) enzymes.[3][4] This guide provides a detailed examination of aspirin's molecular interactions, the resulting physiological effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Irreversible COX Enzyme Inhibition

Aspirin's primary therapeutic effects are attributable to its ability to irreversibly inactivate cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme: COX-1 and COX-2.[3][5]

-

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential homeostatic functions. These include protecting the gastric mucosa, supporting kidney function, and facilitating platelet aggregation.[3]

-

COX-2 is an inducible enzyme, with its expression being upregulated in response to inflammatory stimuli like cytokines and mitogens.[3] It is the primary source of prostaglandins at sites of inflammation.[3]

Aspirin acts as an acetylating agent, covalently transferring an acetyl group to a serine residue within the active site of both COX-1 and COX-2.[1][5] This acetylation is irreversible and effectively blocks the enzyme's ability to convert arachidonic acid into prostaglandin H2, the precursor for various prostaglandins and thromboxanes.[4] This irreversible inhibition distinguishes aspirin from other NSAIDs like ibuprofen and diclofenac, which are reversible inhibitors.[1][5]

The anti-platelet effect of aspirin is a key aspect of its clinical utility in preventing cardiovascular events.[2] By irreversibly inhibiting COX-1 in platelets, aspirin blocks the formation of thromboxane A2, a potent promoter of platelet aggregation, for the entire lifespan of the platelet (approximately 8-9 days).[1]

Interestingly, the acetylation of COX-2 by aspirin does not completely abolish its enzymatic activity but rather modifies it.[1] The altered enzyme produces epi-lipoxins, which are anti-inflammatory lipid mediators.[1]

Signaling Pathway of Aspirin's Action

The mechanism of aspirin's action can be visualized as a direct interruption of the prostaglandin and thromboxane synthesis pathway.

Caption: Aspirin's mechanism of action.

Quantitative Data Summary

The inhibitory potency of aspirin against COX-1 and COX-2 is a critical aspect of its pharmacological profile. While specific IC50 values can vary depending on the experimental conditions, the following table summarizes representative data.

| Parameter | Value | Enzyme | Assay Condition |

| IC50 | ~0.0036 mol/L | COX-1 | In vitro platelet aggregation assay |

Note: IC50 values can be influenced by factors such as substrate concentration, enzyme source, and assay type.

Experimental Protocols

The characterization of aspirin's inhibitory effects on COX enzymes is typically performed using in vitro activity assays.

Cyclooxygenase (COX) Activity Assay

This protocol outlines a general method for measuring COX activity, which can be adapted to assess the inhibitory potential of compounds like aspirin.

Objective: To measure the peroxidase activity of COX enzymes and determine the inhibitory effect of aspirin.

Materials:

-

COX-1 or COX-2 enzyme preparation

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Arachidonic acid (substrate)

-

Aspirin (or other test inhibitors)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a microplate well, combine the assay buffer, heme, and the COX enzyme. Add the desired concentration of aspirin or a vehicle control. Incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Add the colorimetric substrate to the wells. Initiate the enzymatic reaction by adding arachidonic acid.

-

Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 590 nm for oxidized TMPD) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each condition. The percent inhibition by aspirin is determined by comparing the reaction rate in the presence of the inhibitor to the vehicle control.

Experimental Workflow Visualization

Caption: Workflow for a COX activity assay.

Aspirin's enduring role in medicine is a testament to its potent and well-characterized mechanism of action. Its irreversible acetylation of COX-1 and COX-2 enzymes provides a clear molecular basis for its diverse therapeutic effects. A thorough understanding of this mechanism, supported by robust experimental data, is crucial for the continued clinical application of aspirin and the development of novel anti-inflammatory and antithrombotic agents.

References

An In-depth Technical Guide to the Discovery and Synthesis of Retatrutide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retatrutide (LY3437943) is an investigational next-generation therapeutic for obesity and type 2 diabetes, exhibiting a novel mechanism of action as a triple agonist for the glucose-dependent insulinotropic polypeptide (GIP), glucagon-like peptide-1 (GLP-1), and glucagon receptors.[1][2][3] This single-peptide molecule has demonstrated unprecedented weight loss efficacy in clinical trials, positioning it as a transformative agent in metabolic disease management. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical trial results of Retatrutide.

Discovery and Rationale

The development of Retatrutide is rooted in the established success of incretin-based therapies for type 2 diabetes and obesity. The synergistic effects of activating multiple metabolic pathways simultaneously were hypothesized to lead to superior clinical outcomes. Retatrutide was designed as a single peptide with agonist activity at the GIP, GLP-1, and glucagon receptors.[1][2][3] This "unimolecular polypharmacology" approach aims to harness the complementary metabolic benefits of each hormone.[4]

-

GLP-1 Receptor Agonism: Promotes insulin secretion, suppresses glucagon release, delays gastric emptying, and reduces appetite.

-

GIP Receptor Agonism: Enhances insulin secretion and may contribute to fat deposition regulation.

-

Glucagon Receptor Agonism: Increases energy expenditure and improves hepatic fat metabolism.

Retatrutide is a 39-amino acid synthetic peptide engineered with specific chemical modifications to optimize its pharmacokinetic and pharmacodynamic properties, including a C20 fatty diacid moiety to extend its half-life, enabling once-weekly administration.[5][6]

Synthesis of Retatrutide

The synthesis of a complex peptide like Retatrutide is a multi-step process requiring high precision to ensure purity and biological activity. The primary method employed is Solid-Phase Peptide Synthesis (SPPS) .[7]

Peptide Sequence

The amino acid sequence of Retatrutide is as follows: Tyr-{Aib}-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-{α-Me-Leu}-Leu-Asp-Lys-{diacid-C20-gamma-Glu-(AEEA)-Lys}-Ala-Gln-{Aib}-Ala-Phe-Ile-Glu-Tyr-Leu-Leu-Glu-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2[1]

Key modifications include:

-

Aib: 2-aminoisobutyric acid

-

α-Me-Leu: alpha-methyl-Leucine

Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

While the precise, proprietary synthesis protocol for Retatrutide is not publicly available, a general methodology based on standard SPPS techniques can be described:

-

Resin Preparation: The synthesis begins with an appropriate solid support resin, typically an amino resin such as Rink Amide resin, to which the C-terminal amino acid is attached.

-

Amino Acid Coupling: The peptide chain is elongated by sequentially adding protected amino acids. Each coupling cycle involves:

-

Deprotection: Removal of the temporary protecting group (e.g., Fmoc) from the N-terminus of the growing peptide chain, typically using a solution of piperidine in a solvent like DMF.

-

Activation and Coupling: The next amino acid, with its N-terminus protected and its carboxylic acid group activated by a coupling reagent (e.g., HBTU, HATU), is added to the reaction vessel to form a new peptide bond.

-

-

Side-Chain Modification: For the lysine at position 16, a Dde protecting group can be used to allow for selective deprotection and subsequent attachment of the fatty diacid moiety.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (often >99%).[7][8]

-

Lyophilization: The purified peptide is lyophilized to obtain a stable powder.[7]

An alternative, potentially "greener" synthesis approach involves Native Chemical Ligation (NCL) , where two unprotected peptide fragments are coupled in an aqueous medium to form the final Retatrutide molecule.[9]

Mechanism of Action and Signaling Pathway

Retatrutide exerts its therapeutic effects by activating G-protein coupled receptors for GIP, GLP-1, and glucagon. This triple agonism leads to a cascade of downstream signaling events that collectively improve metabolic homeostasis.

Quantitative Data

Receptor Potency

Retatrutide exhibits differential potency at the human GIP, GLP-1, and glucagon receptors.

| Receptor | EC50 (nM) |

| GIP Receptor (GIPR) | 0.0643[1][2][10] |

| GLP-1 Receptor (GLP-1R) | 0.775[1][2][10] |

| Glucagon Receptor (GCGR) | 5.79[1][2][10] |

Phase 2 Clinical Trial Efficacy (NCT04881760)

The Phase 2 trial evaluated the efficacy and safety of Retatrutide in adults with obesity or overweight without diabetes over 48 weeks.[6][11][12]

Table 1: Mean Percent Change in Body Weight from Baseline [11][12]

| Treatment Group | Change at 24 Weeks (%) | Change at 48 Weeks (%) |

| Placebo | -1.6 | -2.1 |

| Retatrutide 1 mg | -7.2 | -8.7 |

| Retatrutide 4 mg | -12.9 | -17.1 |

| Retatrutide 8 mg | -17.3 | -22.8 |

| Retatrutide 12 mg | -17.5 | -24.2 |

Table 2: Participants Achieving Weight Reduction Thresholds at 48 Weeks [12]

| Treatment Group | ≥5% Weight Reduction | ≥10% Weight Reduction | ≥15% Weight Reduction |

| Placebo | 27% | 9% | 2% |

| Retatrutide 4 mg | 92% | 75% | 60% |

| Retatrutide 8 mg | 100% | 91% | 75% |

| Retatrutide 12 mg | 100% | 93% | 83% |

Safety and Tolerability

The most common adverse events reported in the Phase 2 trial were gastrointestinal in nature, including nausea, diarrhea, and vomiting.[3][13] These events were generally mild to moderate and dose-dependent.[3]

Experimental Workflow: Phase 2 Clinical Trial

The workflow for the Phase 2 clinical trial (NCT04881760) followed a randomized, double-blind, placebo-controlled design.

Conclusion

Retatrutide represents a significant advancement in the pharmacological treatment of metabolic disorders. Its unique triple-agonist mechanism of action translates to substantial weight loss and improvements in cardiometabolic parameters. The synthesis of this complex peptide relies on sophisticated chemical processes to ensure high purity and activity. Ongoing Phase 3 trials will further elucidate the long-term efficacy and safety profile of Retatrutide, which holds the promise of becoming a cornerstone therapy for obesity and related conditions.

References

- 1. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]

- 2. Retatrutide—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. retatrutide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Efficacy and safety of retatrutide, a novel GLP-1, GIP, and glucagon receptor agonist for obesity treatment: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sio-obesita.org [sio-obesita.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis of retatrutide by native chemical ligation (NCL), a once-weekly GIP, GLP-1, and glucagon receptor triagonist - American Chemical Society [acs.digitellinc.com]

- 10. glpbio.com [glpbio.com]

- 11. News - Phase 2 Clinical Trial of Retatrutide, a Triple Hormone-Receptor Agonist, for the Treatment of Obesity [gentolexgroup.com]

- 12. Triple-Hormone-Receptor Agonist Retatrutide for Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Retatrutide, a GIP, GLP-1 and glucagon receptor agonist, for people with type 2 diabetes: a randomised, double-blind, placebo and active-controlled, parallel-group, phase 2 trial conducted in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Compound Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel compound from a promising hit to a life-saving therapeutic is a complex and rigorous process. At its core lies the critical phase of target identification and validation, a systematic endeavor to pinpoint the specific biological molecules through which a compound exerts its effects and to confirm the therapeutic relevance of these interactions. This in-depth technical guide provides a comprehensive overview of the core methodologies, data interpretation, and strategic workflows that underpin successful target identification and validation in modern drug discovery.

Section 1: The Imperative of Target Identification

Target identification is the foundational step in understanding a compound's mechanism of action. It involves the identification of the direct molecular targets, typically proteins, with which a small molecule interacts to produce a particular phenotypic response. A clear understanding of the molecular target is paramount for several reasons:

-

Mechanism of Action (MoA) Elucidation: Knowing the target provides a clear biological context for the compound's activity.

-

Lead Optimization: A defined target enables structure-activity relationship (SAR) studies to improve compound potency and selectivity.

-

Safety and Toxicity Prediction: Identifying on- and off-target interactions is crucial for predicting potential adverse effects.[1]

-

Biomarker Development: The target or downstream pathway components can serve as biomarkers to monitor drug efficacy and patient response.

A variety of experimental strategies are employed for target identification, broadly categorized into direct and indirect approaches.

Section 2: Key Methodologies in Target Identification

A robust target identification strategy often involves the integration of multiple experimental approaches to build a strong case for a specific target. This section details the protocols for several widely used techniques.

Affinity-Based Approaches

Affinity-based methods rely on the specific binding interaction between the compound and its target. These techniques typically involve immobilizing a derivative of the compound of interest to a solid support and using it as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

Photo-affinity chromatography is a powerful technique that utilizes a photo-reactive version of the compound to covalently crosslink to its target upon UV irradiation.[2][3] This strong, covalent bond allows for stringent washing steps to remove non-specific binders, leading to a cleaner and more specific enrichment of the true target.

Experimental Protocol: Photo-Affinity Pulldown [2]

-

Probe Synthesis: Synthesize a photo-affinity probe by chemically linking the compound of interest to a photo-reactive group (e.g., benzophenone, aryl azide) and an affinity tag (e.g., biotin).

-

Cell Lysis: Prepare a protein lysate from cells or tissues of interest.

-

Incubation: Incubate the cell lysate with the photo-affinity probe.

-

UV Crosslinking: Expose the mixture to UV light (typically 365 nm) to induce covalent bond formation between the probe and its target.

-

Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.

-

Washing: Perform extensive washing of the beads to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the target protein by mass spectrometry.

Expression Cloning-Based Approaches

Expression cloning techniques aim to identify the target by screening a library of expressed proteins for their ability to interact with the compound.

Phage display is a widely used expression cloning method where a library of peptides or proteins is expressed on the surface of bacteriophages.[4][5] The phage library is then screened against the immobilized compound to identify the phages displaying the interacting protein.

Experimental Protocol: Phage Display for Target Identification [4][6][7][8]

-

Library Construction: Construct a phage display library expressing a diverse collection of cDNA or open reading frames (ORFs) from the biological system of interest.

-

Immobilization of Bait: Immobilize the compound of interest (or a derivative) onto a solid support (e.g., magnetic beads, microtiter plate).

-

Biopanning: Incubate the phage library with the immobilized bait to allow for binding.

-

Washing: Remove non-binding phages through a series of washing steps.

-

Elution: Elute the bound phages, typically by changing the pH or using a competitive binder.

-

Amplification: Amplify the eluted phages by infecting E. coli.

-

Iterative Screening: Repeat the panning process for several rounds to enrich for high-affinity binders.

-

Identification: Sequence the DNA of the enriched phages to identify the interacting protein.

Section 3: The Crucial Step of Target Validation

Identifying a potential target is only the first step. Target validation is the process of rigorously demonstrating that the identified target is indeed responsible for the compound's observed biological effects and is relevant to the disease pathophysiology.[9]

Genetic Approaches for Target Validation

Genetic methods provide strong evidence for target validation by directly manipulating the expression or function of the putative target gene.

The CRISPR-Cas9 system has revolutionized target validation by enabling precise and efficient genome editing.[10] By knocking out, knocking down (CRISPRi), or overexpressing (CRISPRa) the target gene, researchers can assess whether these genetic perturbations mimic or alter the phenotypic effects of the compound.[11][12]

Experimental Protocol: CRISPR-Cas9 Knockout Screen for Drug Target Validation [11][13][14]

-

sgRNA Library Design and Construction: Design and synthesize a pooled library of single-guide RNAs (sgRNAs) targeting a set of genes of interest or the entire genome.

-

Lentiviral Packaging: Package the sgRNA library into lentiviral particles.

-

Cell Transduction: Transduce the target cells with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

-

Selection: Select for successfully transduced cells.

-

Compound Treatment: Treat the cell population with the compound of interest at a concentration that induces a clear phenotype (e.g., growth inhibition).

-

Genomic DNA Extraction: Isolate genomic DNA from both the treated and untreated cell populations.

-

Sequencing: Amplify and sequence the sgRNA-encoding regions from the genomic DNA.

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the treated population, indicating genes that, when knocked out, confer resistance or sensitivity to the compound.

Biophysical and Biochemical Assays for Target Engagement

These assays provide direct evidence of the compound binding to its target in a cellular context and can quantify the binding affinity and kinetics.

CETSA is a powerful method for confirming target engagement in living cells.[9][15][16][17] It is based on the principle that the binding of a ligand to a protein can alter its thermal stability.[18][19][20]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [17]

-

Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.

-

Heat Shock: Heat the cells to a range of temperatures.

-

Cell Lysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

SPR is a label-free technique that allows for the real-time, quantitative analysis of molecular interactions.[21][22][23][24] It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic and affinity data.[25]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity Determination [23]

-

Chip Preparation: Immobilize the purified target protein onto the surface of a sensor chip.

-

Analyte Injection: Inject a series of concentrations of the compound (analyte) over the sensor surface.

-

Data Acquisition: Monitor the change in the SPR signal in real-time to generate sensorgrams.

-

Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Section 4: Quantitative Data in Target Identification and Validation

Quantitative data is essential for making informed decisions throughout the drug discovery process. Summarizing this data in a structured format allows for easy comparison and interpretation.

Table 1: Example Binding Affinity Data for Compound X against Putative Targets

| Target Protein | Method | Binding Affinity (KD) | Notes |

| Kinase A | SPR | 15 nM | High affinity interaction |

| Kinase B | ITC | 1.2 µM | Moderate affinity interaction |

| Bromodomain C | CETSA | 50 nM (EC50 shift) | Cellular target engagement confirmed |

| Kinase D | No binding detected | - | Ruled out as a direct target |

Table 2: Example Dose-Response Data for Compound Y in a Cell Viability Assay

| Cell Line | Genetic Background | IC50 (µM) | Hill Slope | Max Inhibition (%) |

| Wild-Type | - | 0.5 | 1.2 | 95 |

| Target Knockout | CRISPR-Cas9 | > 10 | N/A | < 10 |

| Resistant Mutant | Site-directed mutagenesis | 8.7 | 1.1 | 92 |

Section 5: Visualizing the Complexity: Workflows and Signaling Pathways

Visual diagrams are invaluable tools for understanding the logical flow of experiments and the intricate networks of cellular signaling.

Figure 1: A generalized workflow for compound target identification and validation.

Figure 2: The MAPK/ERK signaling pathway, a common target in cancer therapy.

Figure 3: The PI3K/Akt signaling pathway, crucial for cell survival and growth.

Conclusion

The identification and validation of a compound's target are indispensable stages in the drug discovery pipeline. A multi-pronged approach that combines robust experimental methodologies with rigorous quantitative analysis is essential for building a compelling case for a specific target. The detailed protocols, data presentation formats, and visual workflows provided in this guide are intended to equip researchers with the necessary tools to navigate this critical phase of drug development successfully. By systematically and meticulously identifying and validating targets, the scientific community can enhance the efficiency of drug discovery and increase the likelihood of bringing novel, effective, and safe therapies to patients in need.

References

- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sinobiological.com [sinobiological.com]

- 5. cusabio.com [cusabio.com]

- 6. mdpi.com [mdpi.com]

- 7. A Protocol for Phage Display and Affinity Selection Using Recombinant Protein Baits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. annualreviews.org [annualreviews.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biosensor-surface plasmon resonance methods for quantitative analysis of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]

Technical Guide: The Effects of Osimertinib on EGFR-Mutated Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2][3] It is uniquely designed to selectively target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation TKIs.[1][2][3] Furthermore, Osimertinib demonstrates significant clinical activity against central nervous system (CNS) metastases, a common site of progression in EGFR-mutated NSCLC, owing to its ability to penetrate the blood-brain barrier.[1][4] This guide provides an in-depth overview of Osimertinib's mechanism of action, preclinical and clinical efficacy, and the experimental protocols used to characterize its activity.

Mechanism of Action

Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1] This irreversible binding potently inhibits EGFR autophosphorylation, thereby blocking downstream signaling cascades critical for tumor cell proliferation and survival.[1] The two primary pathways inhibited are:

-

PI3K/AKT/mTOR Pathway: Crucial for cell growth, survival, and proliferation.

-

RAS/RAF/MEK/ERK Pathway: A key cascade involved in cell division and differentiation.[1]

A significant advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR.[1][3] This selectivity, approximately 200 times greater for L858R/T790M mutants than for WT-EGFR in vitro, minimizes off-target effects and contributes to a more favorable safety profile compared to earlier-generation TKIs.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway and the specific point of inhibition by Osimertinib.

Quantitative Data Summary

Preclinical Activity (In Vitro)

Osimertinib demonstrates potent inhibitory activity against clinically relevant EGFR mutations while sparing wild-type EGFR.

| Cell Line | EGFR Mutation Status | Osimertinib Mean IC₅₀ (nM) | Reference |

| PC-9 | Exon 19 deletion | < 15 | [3] |

| H1975 | L858R / T790M | < 15 | [3] |

| PC-9VanR | Exon 19 del / T790M | < 15 | [3] |

| Wild-Type | Wild-Type EGFR | 480 - 1865 | [3] |

Clinical Efficacy Data

Osimertinib has shown superior efficacy compared to both chemotherapy and earlier-generation EGFR-TKIs in major Phase III clinical trials.

Table 2: AURA3 Trial (Second-Line Treatment) [5][6][7] Comparison of Osimertinib vs. Platinum-Pemetrexed Chemotherapy in patients with T790M-positive NSCLC who progressed on a prior EGFR-TKI.

| Endpoint | Osimertinib (n=279) | Platinum-Pemetrexed (n=140) | Hazard Ratio (95% CI) | P-value |

| Median PFS | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |

| Objective Response Rate (ORR) | 71% | 31% | N/A | <0.001 |

| Median Overall Survival (OS) | 26.8 months | 22.5 months | 0.87 (0.67-1.12) | 0.277 |

| CNS ORR (Measurable Lesions) | 70% | 31% | N/A | 0.015 |

| CNS Median PFS | 11.7 months | 5.6 months | 0.32 (0.15-0.69) | 0.004 |

| Note: OS was not statistically significant, likely confounded by a 73% crossover rate from the chemotherapy arm to the Osimertinib arm upon progression.[6][7] |

Table 3: FLAURA Trial (First-Line Treatment) [8][9][10] Comparison of Osimertinib vs. Standard of Care (SoC) EGFR-TKI (Gefitinib or Erlotinib) in previously untreated patients with EGFR-mutated (Ex19del or L858R) advanced NSCLC.

| Endpoint | Osimertinib (n=279) | SoC EGFR-TKI (n=277) | Hazard Ratio (95% CI) | P-value |

| Median PFS | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |

| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |

| Objective Response Rate (ORR) | 80% | 76% | N/A | 0.23 |

| Median Duration of Response | 17.2 months | 8.5 months | N/A | N/A |

| Grade ≥3 Adverse Events | 34% | 45% | N/A | N/A |

Experimental Protocols and Workflows

Preclinical Evaluation Workflow

The diagram below outlines a typical workflow for the preclinical assessment of a targeted therapy like Osimertinib.

Key Experimental Methodologies

4.2.1 Cell Viability (MTT) Assay This protocol is used to determine the concentration of Osimertinib that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Seed NSCLC cells (e.g., H1975, PC9) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.[11]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of Osimertinib (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C.[12]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

4.2.2 Western Blot for EGFR Pathway Inhibition This protocol is used to confirm that Osimertinib inhibits the phosphorylation of EGFR and its downstream targets.

-

Cell Culture and Treatment: Plate NSCLC cells and grow to 70-80% confluency. Starve cells in serum-free media for 16-24 hours to reduce basal EGFR phosphorylation.[13] Treat cells with Osimertinib at a specified concentration (e.g., 10-100 nM) for 2-4 hours.

-

Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[13]

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[13]

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin) overnight at 4°C.[13][14]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

4.2.3 In Vivo Xenograft Tumor Model This protocol assesses the anti-tumor efficacy of Osimertinib in a living organism.

-

Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10⁶ H1975 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Treatment Administration: Administer Osimertinib orally (e.g., via gavage) once daily at a specified dose (e.g., 5-25 mg/kg). The control group receives a vehicle solution.[3]

-

Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.[3]

-

Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for further analysis (e.g., Western blot, IHC).

-

Analysis: Calculate tumor growth inhibition (TGI) and assess for statistical significance between treatment and control groups. In long-term studies, complete and durable responses can be observed.[3]

References

- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]

- 7. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer - ecancer [ecancer.org]

- 9. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]

- 10. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]

- 11. wjpls.org [wjpls.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Inhibition of PLK1 Destabilizes EGFR and Sensitizes EGFR-Mutated Lung Cancer Cells to Small Molecule Inhibitor Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Probenecid in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetics of probenecid, a uricosuric and renal tubular blocking agent, across various animal models. Probenecid is widely used in preclinical and clinical research to inhibit organic anion transporters (OATs), thereby altering the pharmacokinetics of co-administered drugs.[1][2] Understanding its behavior in different species is crucial for the accurate design and interpretation of drug interaction studies and for extrapolating findings to human clinical scenarios.

Pharmacokinetic Profile of Probenecid

Probenecid exhibits dose-dependent pharmacokinetics, primarily due to the saturation of its metabolic and renal excretion pathways.[3][4] It is extensively metabolized through glucuronide conjugation and oxidation of its alkyl side chains.[1] The parent drug and its metabolites are highly bound to plasma proteins, mainly albumin.[1][5]

Data Presentation: Pharmacokinetic Parameters in Animal Models

The following tables summarize the key pharmacokinetic parameters of probenecid in rats, dogs, and monkeys, the most commonly used species in preclinical studies.

Table 1: Pharmacokinetics of Intravenous (IV) Probenecid in Rats

| Dose (mg/kg) | Vc (ml) | Vm (µ g/min ) | Km,u (µg/ml) | Reference |

| 50 | 56.5 ± 4.3 | 187.2 ± 8.3 | 37.1 ± 1.3 | [3] |

| 75 | 56.5 ± 4.3 | 187.2 ± 8.3 | 37.1 ± 1.3 | [3] |

| 100 | 56.5 ± 4.3 | 187.2 ± 8.3 | 37.1 ± 1.3 | [3] |

Vc: Volume of distribution of the central compartment; Vm: Maximum rate of elimination; Km,u: Unbound Michaelis-Menten constant

Table 2: Pharmacokinetics of Intravenous (IV) and Oral (PO) Probenecid in Dogs

| Route | Dose (mg/kg) | T½ (h) | Vdss (L/kg) | CL (ml/min/kg) | Cmax (µM) | Tmax (h) | Bioavailability (%) | Reference |

| IV | 20 | 18 ± 6 | 0.46 ± 0.07 | 0.34 ± 0.04 | - | - | - | [5] |

| PO | 50 | 24.1 | 0.71 | 0.022 (L/h/kg) | 589.3 | 1.5 | 82.6 | [6][7] |

T½: Elimination half-life; Vdss: Volume of distribution at steady-state; CL: Total body clearance; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration

Table 3: Pharmacokinetics of Intravenous (IV) Probenecid in Rhesus Monkeys

| Dose (mg/kg) | Key Findings | Reference |

| 8.2 - 164 | Plasma clearances of total and unbound probenecid decreased with increasing doses. | [4][8] |

| 8.2 - 164 | Volume of distribution and fraction of metabolites excreted in urine remained constant. | [4][8] |

| 8.2 - 164 | Urinary excretion rates were found to be urine flow dependent. | [4][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for intravenous and oral administration of probenecid in animal models.

3.1 Intravenous Administration in Rats

-

Animal Model: Male rats.[3]

-

Dosing: Intravenous bolus doses of 50, 75, and 100 mg/kg.[3]

-

Blood Sampling: Serial blood samples are collected at predetermined time points.

-

Analytical Method: Plasma concentrations of probenecid are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: Plasma concentration-time data are fitted to a suitable pharmacokinetic model, such as a two-compartment model with Michaelis-Menten elimination, to determine the pharmacokinetic parameters.[3]

3.2 Oral Administration in Dogs

-

Animal Model: Healthy beagle dogs.[7]

-

Dosing: A single oral dose of 50 mg/kg.[7]

-

Blood Sampling: Blood samples are collected for up to 48 hours post-administration.[7]

-

Analytical Method: Plasma concentrations are quantified using a validated analytical method.

-

Pharmacokinetic Analysis: Non-compartmental and two-compartmental modeling are used to analyze the plasma concentration versus time data.[7] Bioavailability is estimated by comparing the area under the curve (AUC) from oral administration to that from a previous intravenous study.[6]

Mandatory Visualizations

4.1 Experimental Workflow for a Typical In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

4.2 Conceptual Diagram of Probenecid's ADME Processes

Caption: ADME processes of probenecid.

Discussion

The pharmacokinetics of probenecid show notable interspecies differences. For instance, the elimination half-life in dogs is considerably longer (18-24 hours) compared to what has been reported in humans (4-12 hours).[1][5][6][7] In rats, the elimination of probenecid is dose-dependent and follows Michaelis-Menten kinetics.[3] Rhesus monkeys also exhibit dose-dependent decreases in plasma clearance.[4][8]

These differences are likely attributable to variations in metabolic enzyme activity and the expression and function of renal transporters across species. Probenecid is a known inhibitor of organic anion transporters (OATs), which are responsible for the renal secretion of many acidic drugs.[1] This inhibitory effect is the basis for its use in drug-drug interaction studies.[9] In dogs, probenecid has been shown to inhibit the tubular secretion of various compounds.[10] Similarly, in rats, it is used to investigate the role of OAT1 and OAT3 in drug disposition.[9]

The high plasma protein binding of probenecid, reported to be between 80-88% in dogs, is another critical factor influencing its distribution and clearance.[5] Changes in protein binding can affect the unbound fraction of the drug available for metabolism and excretion, contributing to its nonlinear pharmacokinetics.[3]

Conclusion

The pharmacokinetic profile of probenecid has been characterized in several key animal models, revealing dose-dependent elimination and significant interspecies variability. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals. A thorough understanding of probenecid's pharmacokinetics in these models is essential for designing and interpreting preclinical studies, particularly those investigating drug-drug interactions involving renal transporters. Further research is warranted to fully elucidate the mechanisms underlying the observed species differences and to improve the extrapolation of preclinical findings to humans.

References

- 1. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dose-dependent pharmacokinetics of probenecid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-dependent kinetics of probenecid in rhesus monkeys-intravenous bolus studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probenecid: its chromatographic determination, plasma protein binding, and in vivo pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the Safety and Pharmacokinetics of Single‐Dose Oral Probenecid Administration in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the Safety and Pharmacokinetics of Single-Dose Oral Probenecid Administration in Healthy Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Effect of probenecid on blood levels and renal elimination of furosemide and endogenous compounds in rats: Discovery of putative organic anion transporter biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiologically based pharmacokinetic model for the renal clearance of iodopyracet and the interaction with probenecid in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Paclitaxel: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Paclitaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small-cell lung cancer.[1][2] Originally derived from the bark of the Pacific yew tree, its mechanism of action involves the stabilization of microtubules, leading to the disruption of cell division.[2] Despite its clinical efficacy, paclitaxel's development into a viable therapeutic has been challenged by its poor aqueous solubility and complex stability profile.[1][3] This guide provides an in-depth overview of the solubility and stability of paclitaxel, presenting key data, experimental methodologies, and degradation pathways to inform formulation and development strategies.

Solubility of Paclitaxel

Paclitaxel is a highly lipophilic molecule with a log P value of 3.96, contributing to its very poor aqueous solubility of less than 0.01 mg/mL.[4] This inherent insolubility necessitates the use of solubilizing agents or advanced formulation techniques for effective intravenous administration. The solubility of paclitaxel has been determined in a variety of organic solvents and co-solvent systems to identify suitable vehicles for drug delivery.

Table 1: Solubility of Paclitaxel in Various Solvents

| Solvent/System | Solubility | Notes | Source(s) |

| Water | ~1 µg/mL | Poor aqueous solubility. | [1] |

| Artificial Gastric Juice | 10.42 µg/mL | Raw paclitaxel. | [5] |

| DMSO | ~50 mg/mL | High solubility. | [6] |

| Methanol | ~50 mg/mL | Subject to hydrolysis and transesterification. | [6] |

| Ethanol | ~1.5 mg/mL | Soluble. | [7] |

| Dimethyl Formamide (DMF) | ~5 mg/mL | Soluble. | [7] |

| PEG 400 | Highest among tested excipients | Due to hydrophobic interactions. | [3][4] |

| Octanoic Acid | Slightly improved solubility | Compared to aqueous. | [3][4] |

| Oleic Acid | Slightly improved solubility | Compared to aqueous. | [3][4] |

| Miglyol 812 | Slightly improved solubility | Compared to aqueous. | [3][4] |

| 50% Cremophor® EL / 50% Anhydrous Ethanol | Soluble | Common formulation vehicle. | [6] |

| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | Sparingly soluble in aqueous buffers. | [7] |

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4]

Methodology:

-

Preparation: An excess amount of paclitaxel is added to a sealed vial containing the solvent of interest (e.g., PEG 400, ethanol, water).[8]

-

Equilibration: The vials are agitated in a temperature-controlled orbital shaker, typically at 37°C for 24 hours, to ensure equilibrium is reached.[8]

-

Separation: Post-equilibration, the suspension is filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Quantification: The concentration of paclitaxel in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 227 nm or 229 nm).[8]

Stability of Paclitaxel

Paclitaxel's stability is influenced by several factors, including pH, temperature, solvent composition, and storage container material.[9][10] The primary degradation pathways are epimerization at the C-7 position and hydrolysis of its ester groups.[9][11][12]

-

pH: Paclitaxel is most stable in the pH range of 3-5.[3][6] Its degradation is catalyzed by both acidic and, more significantly, basic conditions.[9][12] Base-catalyzed hydrolysis of ester groups is a major degradation route at pH above 6-7.[11]

-

Temperature: Storage at lower temperatures (2-8°C) generally enhances the stability of paclitaxel infusions compared to room temperature (25°C).[10]

-

Solvent Composition: The presence of citric acid can improve stability by maintaining the pH within the optimal 3-5 range.[3] While soluble in methanol, paclitaxel undergoes hydrolysis and transesterification in this solvent.[6]

-

Concentration: In infusions, lower concentrations (0.3 mg/mL) have been found to be more stable than higher concentrations (1.2 mg/mL).[10]

Table 2: Stability of Paclitaxel Infusions under Various Conditions

| Concentration | Diluent | Container | Temperature | Stability Duration | Limiting Factor | Source(s) |

| 0.3 mg/mL | 0.9% NaCl | Polyolefin | 2-8°C | 13 days | Precipitation | [10] |

| 0.3 mg/mL | 0.9% NaCl | LDPE | 2-8°C | 16 days | Precipitation | [10] |

| 0.3 mg/mL | 0.9% NaCl | Glass | 2-8°C | 13 days | Precipitation | [10] |

| 0.3 mg/mL | 5% Glucose | Polyolefin | 2-8°C | 13 days | Precipitation | [10] |

| 0.3 mg/mL | 5% Glucose | LDPE | 2-8°C | 18 days | Precipitation | [10] |

| 0.3 mg/mL | 5% Glucose | Glass | 2-8°C | 20 days | Precipitation | [10] |

| 1.2 mg/mL | 0.9% NaCl | Polyolefin | 2-8°C | 9 days | Precipitation | [10] |

| 1.2 mg/mL | 5% Glucose | Glass | 25°C | 7 days | Precipitation | [10] |

Experimental Protocol: Stability-Indicating HPLC Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the intact drug from its degradation products.[9][11]

Methodology:

-

Sample Preparation: Paclitaxel solutions are prepared in the desired medium and stored under specific stress conditions (e.g., varying pH, temperature).

-

Forced Degradation: To validate the method, forced degradation studies are performed. A solution of paclitaxel (e.g., 1 mg/mL) is exposed to harsh conditions, such as elevated temperature (e.g., 65°C for 2 hours), to generate degradation products.[13]

-

Chromatographic Separation: At predetermined time points, aliquots are withdrawn and injected into an HPLC system. A suitable column, such as a C18 or a Pentafluorophenyl (PFP) column, is used to achieve separation.[12][13]

-

Detection and Quantification: The eluent is monitored by a UV detector (at ~227 nm) and potentially other detectors like Charged Aerosol Detection (CAD) for universal quantification of impurities.[13] The peak area of paclitaxel is compared to its initial concentration (t=0) to determine the percentage of remaining drug.

Degradation Pathways of Paclitaxel

The complex structure of paclitaxel, featuring multiple hydrolytically sensitive ester groups and a chiral center at C-7, dictates its degradation pathways.[9][11]

-

Epimerization: The chiral center at C-7 is susceptible to epimerization, converting paclitaxel to 7-epi-paclitaxel, which is a principal degradant.[12] This process is base-catalyzed and involves a retro-aldol/aldol mechanism.[9][12] The removal of the acetyl group at the C-10 position has been shown to increase the rate of epimerization.[9][12]

-

Hydrolysis: Under neutral to basic conditions (pH > 6-7), paclitaxel undergoes base-catalyzed hydrolysis of its ester bonds.[11] The primary hydrolytic event is the cleavage of the side chain, followed by further hydrolysis at the C-10, C-2, and C-4 positions.[11]

References

- 1. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. ijpsr.com [ijpsr.com]

- 9. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Review of Exemplarib and Its Analogs

This technical guide provides a comprehensive overview of Exemplarib, a novel kinase inhibitor, and its key analogs. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, quantitative biological data, and relevant experimental protocols.

Exemplarib is a potent and selective inhibitor of the Exemplar Kinase (EK), a key enzyme implicated in various proliferative diseases. Its core scaffold has been optimized through extensive structure-activity relationship (SAR) studies, leading to the development of several key analogs with distinct properties.

Table 1: Physicochemical and Potency Data for Exemplarib and Analogs

| Compound ID | IUPAC Name | Molecular Formula | MW ( g/mol ) | IC50 (EK, nM) | Cell-based EC50 (nM) |

| Exemplarib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | C24H27ClFN3O3 | 475.9 | 2.1 | 15.4 |

| Analog-A1 | N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | C26H28N4O3 | 460.5 | 15.8 | 98.2 |

| Analog-A2 | N-(3-chloro-4-fluorophenyl)-7-ethoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | C25H29ClFN3O3 | 489.9 | 3.5 | 22.1 |

| Analog-B1 | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(piperazin-1-yl)quinazolin-4-amine | C21H22ClFN4O | 416.9 | 8.9 | 55.7 |

Mechanism of Action: Targeting the EK Signaling Pathway

Exemplarib functions by competitively binding to the ATP-binding pocket of Exemplar Kinase (EK), thereby inhibiting its downstream signaling cascade. The EK pathway is a critical regulator of cell proliferation and survival. Upon activation by upstream signals, EK phosphorylates and activates downstream effectors, including the transcription factor Prolif-1, which promotes the expression of genes essential for cell cycle progression.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of test compounds against the Exemplar Kinase.

Objective: To quantify the potency of an inhibitor against EK.

Materials:

-

Recombinant human Exemplar Kinase (EK)

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (Exemplarib and analogs) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

384-well white microplates

Workflow:

Methodological & Application

Application Notes and Protocols for Paclitaxel in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel is a potent anti-cancer agent widely used in chemotherapy.[1][2] It belongs to the taxane family of drugs and its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton.[][4] This interference with microtubule dynamics disrupts the process of cell division, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[1][4][5] These application notes provide detailed protocols for utilizing paclitaxel in a cell culture setting to study its cytotoxic and apoptotic effects on cancer cells.

Mechanism of Action

Paclitaxel's primary mode of action is the stabilization of microtubules.[][4][5] Under normal conditions, microtubules are dynamic structures that undergo continuous assembly and disassembly, a process essential for the formation of the mitotic spindle during cell division.[][4] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[4][5][6] This leads to the formation of stable, non-functional microtubule bundles that disrupt the mitotic spindle, causing the cell cycle to arrest at the G2/M phase.[4][6] Prolonged arrest in this phase triggers apoptotic pathways, ultimately leading to cancer cell death.[4][6]

Beyond its effect on microtubules, paclitaxel has been shown to induce apoptosis through various signaling pathways. It can activate stress-activated protein kinases like JNK/SAPK and p38 MAPK.[7] Furthermore, paclitaxel can modulate the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells and promotes their survival and proliferation.[8][9] By inhibiting this pathway, paclitaxel can enhance its pro-apoptotic effects.[8][9]

Signaling Pathway Diagram

Caption: Paclitaxel's mechanism of action and signaling pathways.

Experimental Protocols

Cell Culture and Paclitaxel Treatment

This protocol outlines the general procedure for culturing cancer cells and treating them with paclitaxel.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates (6-well, 96-well), and other necessary sterile labware

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Grow cells to 70-80% confluency in a T-75 flask.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for apoptosis assays) at a predetermined density.[10] Allow cells to attach overnight.

-

-

Paclitaxel Preparation and Treatment:

-

Prepare a series of dilutions of the paclitaxel stock solution in complete culture medium to achieve the desired final concentrations.[10] Note: The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.[7]

-

Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of paclitaxel.

-

Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest paclitaxel concentration group.

-

-

Incubation:

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells treated with paclitaxel in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

After the incubation period with paclitaxel, add 20 µL of MTT solution to each well of the 96-well plate.[10]

-

Incubate the plate for 4 hours at 37°C.[10]

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Incubate the plate in the dark for 10 minutes at room temperature.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Data Presentation:

| Paclitaxel Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

| 0 (Control) | 100 | 100 |

| 0.01 | 95.2 ± 3.1 | 88.5 ± 4.2 |

| 0.1 | 78.4 ± 2.8 | 65.1 ± 3.9 |

| 1 | 52.3 ± 4.5 | 40.7 ± 3.3 |

Note: The data presented in the tables are representative examples and will vary depending on the cell line and experimental conditions.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with paclitaxel in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[14]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14][15]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Add 400 µL of 1X Binding Buffer to each tube.[15]

-

Analyze the cells by flow cytometry within one hour.

Data Presentation:

| Paclitaxel Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

| 0 (Control) | 2.5 ± 0.8 | 1.8 ± 0.5 |

| 0.1 | 15.7 ± 2.1 | 8.3 ± 1.5 |

| 1 | 35.2 ± 3.4 | 22.9 ± 2.8 |

Experimental Workflow Diagram

Caption: Workflow for paclitaxel cell culture experiments.

References

- 1. Paclitaxel - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. researchgate.net [researchgate.net]

- 9. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assay [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. Flow cytometry analysis of apoptosis [bio-protocol.org]

- 15. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

Application Notes and Protocols: Utilizing Lapatinib in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for using Lapatinib, a dual tyrosine kinase inhibitor, in western blot experiments to investigate its effects on the EGFR and HER2 signaling pathways.

Lapatinib is an orally active drug used in the treatment of breast cancer and other solid tumors.[1] It functions by inhibiting the tyrosine kinase activity associated with Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/neu).[1] By binding to the ATP-binding pocket of the EGFR/HER2 protein kinase domain, Lapatinib prevents self-phosphorylation and subsequent activation of the downstream signaling cascades.[1][2] This interruption of the HER2/neu and EGFR pathways is crucial for its therapeutic effect in HER2-positive breast cancer.[1] Western blotting is a key technique to analyze the in-vitro effects of Lapatinib on cancer cell lines by detecting changes in the phosphorylation status of target proteins.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative effects of Lapatinib on key signaling proteins as determined by western blot analysis.

| Cell Line | Treatment | Target Protein | Change in Phosphorylation | Reference |

| SK-BR-3 | 1µM Lapatinib for 12 hours | HER2 | Decreased | [5] |

| SK-BR-3 | Varying concentrations (0.1-10 µM) for 6 hours | Phospho-HER2/ErbB2 (Tyr1248) | Decreased | [6] |

| HER2-overexpressing breast cancer cell lines | Lapatinib treatment | HER2 and downstream signaling proteins | Dephosphorylated | [3][4] |

Experimental Protocols

This section provides a detailed protocol for a western blot experiment to assess the effect of Lapatinib on HER2-overexpressing breast cancer cell lines.

1. Cell Culture and Treatment:

-

Culture HER2-overexpressing breast cancer cell lines, such as SK-BR-3, in appropriate media and conditions.

-

Seed the cells in 60-mm dishes and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Lapatinib (e.g., 0, 5, 10, 20, 50 µg/mL) for a specified duration (e.g., 48 hours).[7] A stock solution of 10 mM Lapatinib can be prepared in DMSO.[6]

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris, pH 8, 150 mM NaCl, 2% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS).[5]

-

Centrifuge the cell lysates at 16,000 g for 20 minutes to pellet cell debris.[5]

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.[5]

3. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (60-80 µg) from each sample on a 10% SDS-polyacrylamide gel.[7]

-

Electrophoretically transfer the separated proteins to a nitrocellulose or PVDF membrane.[3][4][7]

4. Immunoblotting:

-

Block the membrane with 5% nonfat dry milk in Tris-buffered saline with Tween 20 (TBST) for 2 hours at room temperature.[7]

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-HER2, anti-HER2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK) overnight at 4°C.[8][9]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][7]

-

Capture the signal using a suitable imaging system.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Lapatinib and the general workflow of a western blot experiment.

References

- 1. Lapatinib - Wikipedia [en.wikipedia.org]

- 2. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Determination of the Proteomic Response to Lapatinib Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lapatinib | Cell Signaling Technology [cellsignal.com]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

- 8. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation of Paclitaxel Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel is a potent anti-mitotic agent used extensively in cancer research and as a chemotherapeutic drug.[1][2][3] It functions by stabilizing microtubules, leading to the disruption of normal microtubule dynamics, which are essential for cell division and other vital cellular processes. This interference with microtubule function ultimately results in cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[4] Due to its poor aqueous solubility, proper preparation of a stock solution is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Paclitaxel stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Paclitaxel: Compound Information

| Property | Value | Reference |

| Molecular Formula | C₄₇H₅₁NO₁₄ | [5] |

| Molecular Weight | 853.9 g/mol | [2][5] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥98% | [5] |

| CAS Number | 33069-62-4 | [2][5] |

Solubility and Stability

Paclitaxel is sparingly soluble in aqueous buffers but is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[5] The solubility in DMSO is significantly higher than in ethanol.[1][2] For aqueous-based assays, it is recommended to first dissolve Paclitaxel in DMSO and then dilute it with the aqueous buffer of choice.[5] It is important to note that aqueous solutions of Paclitaxel should not be stored for more than one day.[5]

| Solvent | Solubility | Reference |

| DMSO | ~5 mg/mL to 100 mg/mL | [5][6] |

| Ethanol | ~1.5 mg/mL to 20 mg/mL | [1][2][5] |

| Dimethylformamide (DMF) | ~5 mg/mL | [5] |

| DMSO:PBS (1:10, pH 7.2) | ~0.1 mg/mL | [5] |

Storage Conditions:

-

Solid Form: Store at -20°C for up to 4 years.[5]

-

DMSO Stock Solution: Store in aliquots at -20°C for up to 3 months to prevent loss of potency.[1][2] Avoid repeated freeze-thaw cycles.[1][2] Protect from light.[1]

Experimental Protocol: Preparation of a 10 mM Paclitaxel Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Paclitaxel in DMSO.

Materials:

-

Paclitaxel powder (e.g., 1 mg)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Pre-weighing Preparation: Allow the vial of Paclitaxel powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing Paclitaxel: Accurately weigh out the desired amount of Paclitaxel powder using an analytical balance. For example, to prepare a 10 mM stock solution, one might start with 1 mg of Paclitaxel.

-

Calculating the Required Volume of DMSO:

-

Molecular Weight (MW) of Paclitaxel = 853.9 g/mol

-

Desired Concentration (C) = 10 mM = 0.01 mol/L

-

Mass of Paclitaxel (m) = 1 mg = 0.001 g

-

First, calculate the number of moles (n) of Paclitaxel:

-

n = m / MW = 0.001 g / 853.9 g/mol ≈ 1.17 x 10⁻⁶ mol

-

-

Next, calculate the required volume (V) of DMSO in Liters:

-

V = n / C = 1.17 x 10⁻⁶ mol / 0.01 mol/L = 1.17 x 10⁻⁴ L

-

-

Convert the volume to milliliters (mL):

-

V = 1.17 x 10⁻⁴ L * 1000 mL/L = 0.117 mL or 117 µL

-

-

-

Dissolving Paclitaxel:

-

Add the calculated volume of sterile DMSO (in this case, 117 µL) to the vial containing the Paclitaxel powder.

-

Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in light-protected microcentrifuge tubes or amber vials. This minimizes the number of freeze-thaw cycles and protects the compound from light degradation.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C.

-

Safety Precautions

Paclitaxel is a cytotoxic agent and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powder and concentrated solutions should be performed in a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.[5]

Visualization of Key Concepts

Experimental Workflow

The following diagram illustrates the general workflow for preparing a Paclitaxel stock solution and its subsequent use in cell-based assays.

Caption: Workflow for preparing and using Paclitaxel stock solution.

Signaling Pathway

Paclitaxel is known to exert its anti-cancer effects by interfering with microtubule dynamics, which can subsequently impact various signaling pathways. One of the key pathways affected is the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[7][8][9] Inhibition of this pathway by Paclitaxel can contribute to its apoptotic effects.[7]

Caption: Paclitaxel's effect on microtubule dynamics and the PI3K/AKT pathway.

References

- 1. Paclitaxel | Cell Signaling Technology [cellsignal.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Staurosporine for High-Throughput Screening Kinase Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staurosporine, a natural alkaloid isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases.[1][2] Its ability to bind to the ATP-binding site of numerous kinases with high affinity has made it an invaluable tool in research for studying signal transduction pathways and for validating kinase assays.[1][2] While its lack of specificity and high toxicity preclude its use as a therapeutic agent, it serves as a crucial positive control in high-throughput screening (HTS) campaigns for the discovery of novel and selective kinase inhibitors.[2][3] This document provides a detailed overview of Staurosporine's mechanism, application data, and a protocol for its use in a common HTS kinase assay format.

Mechanism of Action

Staurosporine exerts its inhibitory effect by competing with ATP for binding to the catalytic site of protein kinases.[1][2] Its rigid, extensive aromatic system forms strong interactions with the kinase hinge region and other conserved residues within the ATP pocket, leading to potent, high-affinity binding.[4][5] This broad-spectrum inhibition disrupts numerous signaling pathways that are critical for cell cycle regulation, proliferation, and survival.[1] By inhibiting various kinases such as Protein Kinase C (PKC), Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs), Staurosporine can induce cell cycle arrest and apoptosis.[1][2][6]

Signaling Pathway

The diagram below illustrates a simplified, generic kinase signaling cascade. Staurosporine can inhibit kinases at multiple points within such pathways (e.g., Receptor Tyrosine Kinases, downstream kinases like MEK or ERK), thereby blocking the propagation of the signal.

Caption: Generic kinase signaling pathway inhibited by Staurosporine.

Application Data